5-{[(4-Benzylpiperazin-1-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid
Overview
Description
5-{[(4-Benzylpiperazin-1-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Benzylpiperazin-1-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors under specific conditions.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced by reacting the thiadiazole intermediate with 4-benzylpiperazine. This step often requires the use of coupling agents and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Benzylpiperazin-1-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.
Substitution: The compound can participate in substitution reactions, especially at the benzyl group, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydrothiadiazole derivatives, and substituted benzyl derivatives.
Scientific Research Applications
5-{[(4-Benzylpiperazin-1-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Pharmaceuticals: It serves as a lead compound for the development of new drugs targeting various diseases.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[(4-Benzylpiperazin-1-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Piperazine Derivatives: Compounds containing the piperazine moiety are known for their pharmacological properties.
Uniqueness
5-{[(4-Benzylpiperazin-1-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid is unique due to the combination of the thiadiazole ring and the benzylpiperazine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(4-benzylpiperazine-1-carbonyl)amino]thiadiazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c21-14(22)12-13(24-18-17-12)16-15(23)20-8-6-19(7-9-20)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXIWALFRIXAAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3=C(N=NS3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.